molecular formula C18H20N2O4S B15030237 (3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

(3-Methoxyphenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B15030237
M. Wt: 360.4 g/mol
InChI Key: WOJQTKGDRHCQNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both benzenesulfonyl and methoxybenzoyl functional groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 3-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl and benzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1-(BENZENESULFONYL)-4-(3-HYDROXYBENZOYL)PIPERAZINE, while reduction of the carbonyl group can produce 1-(BENZENESULFONYL)-4-(3-METHOXYBENZYL)PIPERAZINE.

Scientific Research Applications

1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(BENZENESULFONYL)-4-(4-METHOXYBENZOYL)PIPERAZINE
  • 1-(BENZENESULFONYL)-4-(2-METHOXYBENZOYL)PIPERAZINE
  • 1-(BENZENESULFONYL)-4-(3-HYDROXYBENZOYL)PIPERAZINE

Uniqueness

1-(BENZENESULFONYL)-4-(3-METHOXYBENZOYL)PIPERAZINE is unique due to the specific positioning of the methoxy group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(14-16)18(21)19-10-12-20(13-11-19)25(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3

InChI Key

WOJQTKGDRHCQNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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